molecular formula C8H10N2O B1361530 4-Methoxybenzenecarboximidamide CAS No. 22265-37-8

4-Methoxybenzenecarboximidamide

Cat. No. B1361530
CAS RN: 22265-37-8
M. Wt: 150.18 g/mol
InChI Key: CSISQILZUHMAJB-UHFFFAOYSA-N
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Description

4-Methoxybenzenecarboximidamide is a chemical compound with the molecular formula C8H10N2O . It is listed in databases such as PubChem and Sigma-Aldrich , indicating its relevance in scientific research and potential applications.


Chemical Reactions Analysis

The specific chemical reactions involving 4-Methoxybenzenecarboximidamide are not detailed in the search results. Understanding its reactivity would require knowledge of its chemical structure and properties, and possibly experimental studies .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methoxybenzenecarboximidamide can be found in databases like PubChem . These properties include its molecular structure and possibly its solubility, melting point, and boiling point .

Scientific Research Applications

Thermochemical Properties and Hydrogen Bonding

Methoxyphenols, including 4-methoxyphenol, are crucial structural fragments in antioxidants and biologically active molecules. They can form strong intermolecular and intramolecular hydrogen bonds. Thermochemical studies, including the investigation of thermodynamic properties such as standard molar enthalpies of formation and vaporization, sublimation, and fusion enthalpies of 4-methoxyphenol, have been conducted. These studies are essential for understanding the properties and structures of these compounds (Varfolomeev et al., 2010).

Analytical Chemistry in Biological Material

The dynamics of decomposition and assay methods for methoxybenzene compounds in biological material have been explored. Techniques like extraction, chromatography, and spectrophotometry have been employed to study these dynamics, crucial for understanding the behavior of these compounds in biological systems (Chernova et al., 2022).

Electrochemical Applications

4-Methoxybenzene derivatives have been investigated for their role in electrochemical applications, particularly in lithium-ion batteries. These derivatives act as redox-active shuttles, preventing runaway oxidation of electrolyte under overcharge conditions, demonstrating their potential in enhancing the safety and efficiency of battery systems (Jingjing Zhang et al., 2018).

Surface Chemistry and Grafting Processes

The grafting process of compounds like 4-methoxybenzene from diazonium salt solutions onto silicon surfaces has been studied. These investigations provide insights into the interaction of these compounds with solid surfaces, which is vital for applications in materials science and nanotechnology (Rappich et al., 2006).

Photoreactive Properties

The use of 4-methoxybenzene derivatives as photoreagents for protein crosslinking and affinity labeling has been explored. These studies are significant in the field of biochemistry and molecular biology, where precise and efficient crosslinking methods are essential for understanding protein interactions and functions (Jelenc et al., 1978).

Safety And Hazards

Safety data sheets provide information about the hazards of a chemical compound and how to handle it safely . For 4-Methoxybenzenecarboximidamide, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

4-methoxybenzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5H,1H3,(H3,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSISQILZUHMAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20281672
Record name 4-methoxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxybenzenecarboximidamide

CAS RN

22265-37-8
Record name 4-methoxybenzenecarboximidamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20281672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methoxybenzamidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Sudheendran, D Schmidt, W Frey, J Conrad… - Tetrahedron, 2014 - Elsevier
… Compound 4e (2.16 g, 10 mmol) was reacted under the conditions of general procedure II to deliver 4-methoxybenzenecarboximidamide hydrochloride (1e) as a white solid in 67% …
Number of citations: 38 www.sciencedirect.com
M Tarasenkoa, V Sidnevaa, A Belovab… - ARKIVOC, 2018 - researchgate.net
Method A. An ethyl chloroformate (ECF, 3.0 mmol, 0.29 mL) was added, dropwise to a mixture of carboxylic acid (2.5 mmol) and TEA (3.0 mmol, 0.42 mL) in 1, 4-dioxane (4 mL). The …
Number of citations: 3 www.researchgate.net
TS Ibrahim, AH Moustafa, AJ Almalki… - Journal of enzyme …, 2021 - Taylor & Francis
Two series of chalcone/aryl carboximidamide hybrids 4a–f and 6a–f were synthesised and evaluated for their inhibitory activity against iNOS and PGE2. The most potent derivatives …
Number of citations: 8 www.tandfonline.com
G Phillips, WJ Guilford, BO Buckman… - Journal of medicinal …, 2002 - ACS Publications
A novel series of diaryloxypyridines have been designed as selective nanomolar factor Xa (fXa) inhibitors for use as anticoagulants. In this paper, we describe our efforts to identify an …
Number of citations: 24 pubs.acs.org

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